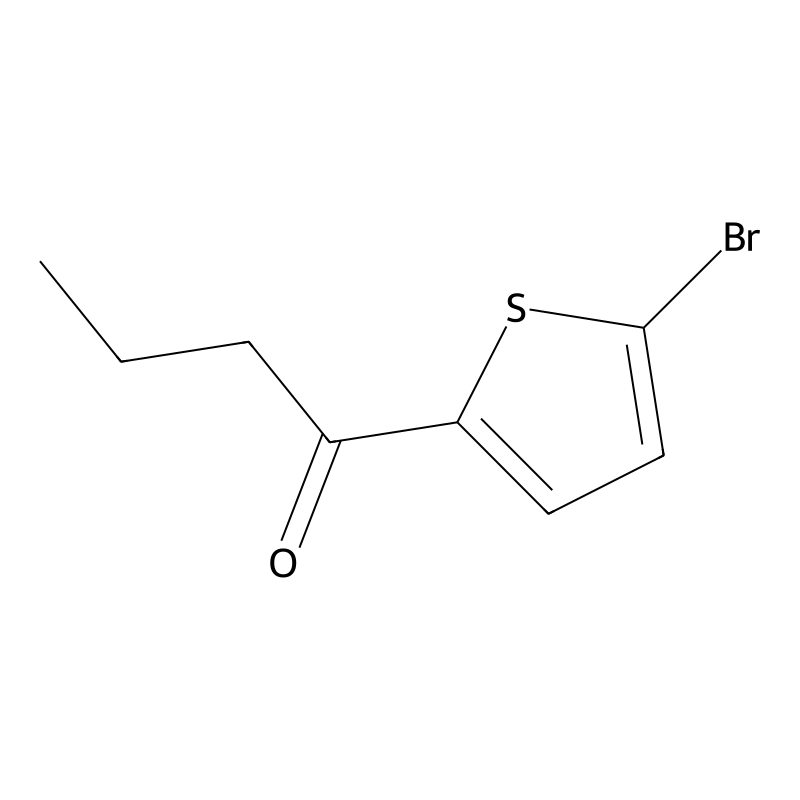1-(5-Bromothien-2-yl)butan-1-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Proteomics research:
1-(5-Bromothien-2-yl)butan-1-one is a chemical used in proteomics research, the large-scale study of proteins. It is specifically employed as a ubiquitin probe []. Ubiquitin is a small protein molecule that plays a crucial role in various cellular processes, including protein degradation.
The probe allows researchers to identify and quantify ubiquitinated proteins, which are proteins tagged with ubiquitin for degradation by the cell. This information is valuable for understanding protein function, regulation, and involvement in various diseases [].
Other potential applications:
While its primary application seems to be in proteomics research, the specific properties of 1-(5-Bromothien-2-yl)butan-1-one suggest its potential use in other scientific research areas. These include:
- Medicinal chemistry: The presence of the bromine atom and the thienyl group (a five-membered aromatic ring containing sulfur) might contribute to interesting biological activities, making it a candidate for further exploration in drug discovery [].
- Material science: The aromatic ring structure and the functional group combination could be of interest for the development of novel materials with specific properties.
1-(5-Bromothien-2-yl)butan-1-one is an organic compound characterized by its unique structure, which includes a butan-1-one moiety linked to a brominated thiophene ring. The molecular formula for this compound is CHBrOS, and it has a molecular weight of approximately 233.13 g/mol. The presence of the bromine atom and the thiophene ring contributes to its distinct chemical properties and potential biological activities.
- Nucleophilic Substitution: The bromine atom on the thiophene ring can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
- Reduction: The carbonyl group in the butan-1-one moiety can be reduced to a corresponding alcohol using reducing agents like lithium aluminum hydride.
- Condensation Reactions: This compound can react with amines or alcohols to form imines or ethers, respectively, under appropriate conditions.
These reactions highlight its versatility as a synthetic intermediate in organic chemistry .
Research indicates that 1-(5-Bromothien-2-yl)butan-1-one exhibits notable biological activities. Preliminary studies suggest it may possess:
- Antimicrobial Properties: Some derivatives of brominated thiophenes have shown effectiveness against various bacterial strains.
- Antitumor Activity: Compounds with similar structures have been investigated for their potential in cancer therapy due to their ability to interfere with cellular processes.
- Neuroprotective Effects: There is emerging evidence suggesting that thiophene derivatives may offer protection against neurodegenerative diseases .
Further studies are necessary to fully elucidate the extent of these biological activities and their mechanisms of action.
Synthesis of 1-(5-Bromothien-2-yl)butan-1-one can be achieved through several methods:
- Bromination of Thiophene Derivatives: Starting from thiophene, bromination can be performed using bromine or N-bromosuccinimide (NBS) to obtain 5-bromothiophene.
- Alkylation Reactions: The resulting 5-bromothiophene can then be subjected to alkylation with butyryl chloride in the presence of a base such as sodium hydride or potassium carbonate.
- Carbonyl Introduction: Alternatively, the compound can be synthesized via the reaction of an appropriate alkyl halide with a thiophene derivative followed by oxidation to introduce the carbonyl group .
These methods provide synthetic routes that are efficient and adaptable for laboratory-scale synthesis.
The applications of 1-(5-Bromothien-2-yl)butan-1-one span various fields:
- Pharmaceutical Development: Its potential antimicrobial and antitumor properties make it a candidate for drug development.
- Material Science: Compounds containing thiophene rings are often utilized in organic electronics, such as organic light-emitting diodes (OLEDs).
- Chemical Research: It serves as an important intermediate in organic synthesis, particularly in the development of new materials and pharmaceuticals .
Interaction studies involving 1-(5-Bromothien-2-yl)butan-1-one focus on its reactivity with biological targets and other chemical entities:
- Protein Binding Studies: Investigations into how this compound interacts with specific proteins could reveal its mechanism of action in biological systems.
- Enzyme Inhibition Assays: Assessing its ability to inhibit enzymes involved in metabolic pathways may provide insights into its therapeutic potential.
These studies are crucial for understanding how this compound functions at a molecular level and its potential uses in medicine .
Several compounds share structural similarities with 1-(5-Bromothien-2-yl)butan-1-one, including:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 5-Bromothiophene | Aromatic Compound | Used in organic synthesis |
| Butanone | Ketone | Common solvent; precursor in synthesis |
| 1-(Thien-2-yl)butan-1-one | Thiophene Derivative | Exhibits similar biological activity |
Uniqueness
The uniqueness of 1-(5-Bromothien-2-yl)butan-1-one lies in its combination of a brominated thiophene ring with a butanone structure, which may enhance its reactivity and biological activity compared to similar compounds. This specific structural arrangement is less common among other thiophene derivatives, making it a subject of interest for further investigation in both synthetic chemistry and pharmacology .
The molecular structure of 1-(5-Bromothien-2-yl)butan-1-one consists of a thiophene ring substituted at the 5-position with a bromine atom and at the 2-position with a butanone group. Key structural features include:
- Molecular Formula: $$ \text{C}8\text{H}9\text{BrOS} $$
- Molecular Weight: 233.13 g/mol
- SMILES: $$ \text{CCCC(=O)c1ccc(s1)Br} $$
- InChI Key: $$ \text{DUGRGUURUDYJSJ-UHFFFAOYSA-N} $$
The compound’s planar thiophene ring and electron-withdrawing bromine atom influence its electronic properties, making it amenable to electrophilic substitution reactions. The butanone side chain enhances solubility in polar organic solvents such as ethanol and dichloromethane .








